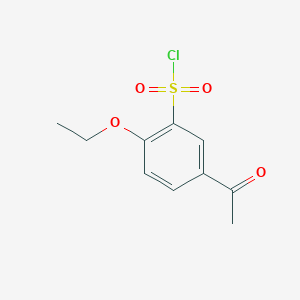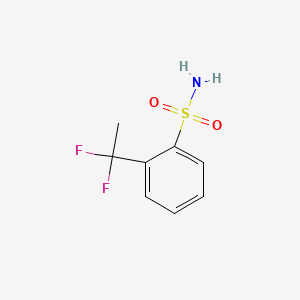
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H9F3N2O3S. It is known for its applications in various scientific fields, particularly in the study of enzyme inhibition and drug design. The compound is characterized by the presence of a sulfonamide group and a trifluoroethyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The benzamide core can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond can yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Biology: The compound is used in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Propiedades
Fórmula molecular |
C9H9F3N2O3S |
|---|---|
Peso molecular |
282.24 g/mol |
Nombre IUPAC |
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)5-14-8(15)6-1-3-7(4-2-6)18(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17) |
Clave InChI |
QTBXXSHAPCGITL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)




![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)



![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)


![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)
